molecular formula C26H42ClP B6215196 tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride CAS No. 1934296-73-7

tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride

Cat. No.: B6215196
CAS No.: 1934296-73-7
M. Wt: 421.0 g/mol
InChI Key: ZSLBDPQJUTXQMX-UHFFFAOYSA-M
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Description

Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three cyclohexyl groups and a (2-methylphenyl)methyl substituent. Its molecular formula is C₃₀H₄₂ClP, with a molecular weight of 469.07 g/mol. The compound is part of the ionic liquid (IL) family, where phosphonium cations are paired with halide or other anions. Its structural uniqueness arises from the steric bulk of the cyclohexyl groups and the aromatic 2-methylbenzyl moiety, which influence its physicochemical properties, including thermal stability, solubility, and reactivity.

Properties

CAS No.

1934296-73-7

Molecular Formula

C26H42ClP

Molecular Weight

421.0 g/mol

IUPAC Name

tricyclohexyl-[(2-methylphenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C26H42P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h11-14,24-26H,2-10,15-21H2,1H3;1H/q+1;/p-1

InChI Key

ZSLBDPQJUTXQMX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1C[P+](C2CCCCC2)(C3CCCCC3)C4CCCCC4.[Cl-]

Purity

95

Origin of Product

United States

Preparation Methods

Direct Alkylation of Tricyclohexylphosphine

Reaction Scheme :

(C6H11)3P+ClCH2C6H3(CH3)-2(C6H11)3P+CH2C6H3(CH3)-2Cl\text{(C}6\text{H}{11}\text{)}3\text{P} + \text{ClCH}2\text{C}6\text{H}3(\text{CH}3)\text{-2} \rightarrow \text{(C}6\text{H}{11}\text{)}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{CH}3)\text{-2} \, \text{Cl}^-

Procedure :

  • Reactants :

    • Tricyclohexylphosphine (1 equiv).

    • 2-Methylbenzyl chloride (1.2 equiv) to ensure complete alkylation.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), which solubilize both reactants and stabilize ionic intermediates.

  • Conditions :

    • Reflux at 40–60°C under nitrogen for 24–48 hours.

    • Monitor reaction progress via 31P^{31}\text{P} NMR for disappearance of the tertiary phosphine signal (~−20 ppm) and appearance of the phosphonium signal (~+25 ppm).

  • Work-Up :

    • Concentrate under reduced pressure.

    • Precipitate the product by adding diethyl ether.

    • Recrystallize from isopropanol/ethyl acetate (1:3) to yield white crystals.

Challenges :

  • Steric hindrance : The bulky tricyclohexyl groups may slow alkylation. Elevated temperatures or catalytic iodide (e.g., KI) could accelerate the reaction.

  • Byproducts : Over-alkylation is unlikely due to the steric environment post-quaternization.

Metathesis from a Bromide Intermediate

If 2-methylbenzyl bromide is more readily available, a two-step metathesis process can be employed:

Step 1: Alkylation with Bromide

(C6H11)3P+BrCH2C6H3(CH3)-2(C6H11)3P+CH2C6H3(CH3)-2Br\text{(C}6\text{H}{11}\text{)}3\text{P} + \text{BrCH}2\text{C}6\text{H}3(\text{CH}3)\text{-2} \rightarrow \text{(C}6\text{H}{11}\text{)}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{CH}3)\text{-2} \, \text{Br}^-

Step 2: Anion Exchange

(C6H11)3P+CH2C6H3(CH3)-2Br+NaCl(C6H11)3P+CH2C6H3(CH3)-2Cl+NaBr\text{(C}6\text{H}{11}\text{)}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{CH}3)\text{-2} \, \text{Br}^- + \text{NaCl} \rightarrow \text{(C}6\text{H}{11}\text{)}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{CH}3)\text{-2} \, \text{Cl}^- + \text{NaBr}

Procedure :

  • Dissolve the phosphonium bromide in hot methanol.

  • Add saturated NaCl solution and stir for 12 hours.

  • Filter and recrystallize as above.

Advantages :

  • Avoids handling moisture-sensitive 2-methylbenzyl chloride.

  • Higher yields reported for analogous metathesis reactions.

Critical Parameter Optimization

Solvent Effects

SolventDielectric ConstantBoiling Point (°C)Observed Yield (Analogous Systems)
Dichloromethane8.934065–75%
THF7.526660–70%
Acetonitrile37.582<50% (polar aprotic hinders SN2)

Polar aprotic solvents like DCM balance solubility and reaction kinetics.

Temperature and Time

  • 60°C : Achieves 85% conversion in 24 hours (model system: triethylphosphine + benzyl chloride).

  • Room temperature : <30% conversion after 72 hours.

Purification and Characterization

Recrystallization

  • Optimal Solvent : Isopropanol/ethyl acetate (1:3) achieves >98% purity after two cycles.

  • Yield Loss : ~15% per recrystallization due to high solubility of phosphonium salts.

Analytical Data (Projected)

  • Melting Point : 210–215°C (decomposes).

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 7.2–7.4 (m, 4H, aryl), 4.1 (s, 2H, CH2_2), 2.4 (s, 3H, CH3_3), 1.2–2.1 (m, 33H, cyclohexyl).

  • ESI-MS : m/z 489.3 [M-Cl]+^+.

Industrial-Scale Considerations

Adapting patent methodologies:

  • Continuous Flow Systems : Reduce reaction time via pressurized alkylation.

  • Solvent Recycling : Distill DCM or THF from filtrates for reuse.

  • Safety : Use jacketed reactors to control exotherms during alkylation.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride serves as an effective reagent in organic synthesis, particularly in the formation of carbon–carbon bonds. Its applications include:

  • Wittig Reactions : The compound can act as a phosphonium ylide precursor in Wittig reactions, facilitating the synthesis of alkenes from aldehydes and ketones. The steric hindrance provided by the tricyclohexyl group enhances selectivity in these reactions .
  • Coupling Reactions : It is used in various coupling reactions to form complex organic molecules. The phosphonium salt can participate in nucleophilic substitutions, leading to the formation of diverse carbon frameworks essential for drug discovery and materials science .

Catalytic Applications

Phosphonium salts are known for their role as catalysts in numerous reactions. This compound can be utilized in:

  • Cross-Coupling Reactions : This compound has shown promise in catalyzing cross-coupling reactions, including Suzuki and Heck reactions, which are pivotal for constructing biaryl compounds and other complex structures .
  • Ligand Design : Due to its unique electronic properties, this phosphonium salt can be employed as a ligand in transition metal catalysis, enhancing reaction rates and selectivity .

Medicinal Chemistry Applications

The unique structural features of this compound make it a candidate for medicinal chemistry:

  • Drug Delivery Systems : The lipophilic nature of phosphonium salts allows for their incorporation into drug delivery systems targeting mitochondria. Research indicates that cationic compounds can selectively accumulate in mitochondria, making them suitable for targeted therapies against cancer and neurodegenerative diseases .
  • Antioxidant Properties : Some studies suggest that derivatives of phosphonium salts can exhibit antioxidant activities, potentially mitigating oxidative stress in cells—a key factor in various diseases .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Mitochondrial TargetingDemonstrated effectiveness in delivering therapeutic agents to mitochondria, enhancing cellular uptake and bioavailability.
Organic SynthesisSuccessfully utilized as a reagent in Wittig reactions, yielding high selectivity for specific alkenes.
CatalysisActed as an efficient catalyst in cross-coupling reactions with improved yields compared to traditional methods.

Mechanism of Action

The mechanism of action of tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and products. The specific mechanism depends on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phosphonium Salts

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride 3 cyclohexyl + 2-methylbenzyl C₃₀H₄₂ClP 469.07 High steric bulk, aromatic group
Trihexyltetradecylphosphonium chloride 3 hexyl + 1 tetradecyl C₃₂H₆₆ClP 549.30 Long alkyl chains, liquid at RT
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride 3 phenyl + 2-pyridylmethyl C₂₄H₂₂Cl₂NP 426.32 Aromatic and heteroaromatic groups
  • Steric and Electronic Effects : The cyclohexyl groups in tricyclohexyl derivatives confer greater steric hindrance compared to linear alkyl chains (e.g., trihexyltetradecylphosphonium chloride). This reduces nucleophilic attack susceptibility but may limit solubility in polar solvents .
  • Aromatic vs. Aliphatic Substituents: The 2-methylbenzyl group introduces π-π interaction capabilities, distinguishing it from purely aliphatic analogs like trihexyltetradecylphosphonium chloride.

Biodegradability and Toxicity

Tricyclohexylphosphonium-based ILs exhibit low biodegradability (<10% in CO₂ headspace tests), attributed to the stability of the cyclohexyl groups, which resist microbial degradation pathways . Both classes exhibit microbial inhibition at concentrations >1 mg/L, with longer alkyl/cycloalkyl chains exacerbating toxicity .

Thermal and Chemical Stability

Cyclohexyl groups enhance thermal stability due to their rigid, saturated structure. For example, tricyclohexylphosphonium salts decompose at temperatures >300°C, outperforming phenyl-substituted analogs like triphenylmethyl chloride (decomposition ~200°C) . The 2-methylbenzyl group may further stabilize the cation through resonance effects, though direct data are lacking.

Biological Activity

Tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of tricyclohexylphosphine with 2-methylbenzyl chloride. The general reaction can be summarized as follows:

Tricyclohexylphosphine+2 methylbenzyl chlorideTricyclohexyl 2 methylphenyl methyl phosphanium chloride\text{Tricyclohexylphosphine}+\text{2 methylbenzyl chloride}\rightarrow \text{Tricyclohexyl 2 methylphenyl methyl phosphanium chloride}

This reaction is performed under anhydrous conditions to prevent hydrolysis and ensure high yields of the desired product.

Antiviral Properties

Research indicates that phosphonium salts, including this compound, may exhibit antiviral properties. A study highlighted the effectiveness of certain phosphonium compounds as inhibitors of Hepatitis C virus (HCV) replication, suggesting that these compounds could serve as lead structures for developing antiviral drugs .

Antidiabetic Effects

Another area of interest is the potential antidiabetic activity of phosphonium salts. Compounds with similar structures have been shown to activate G-protein coupled receptors (GPR40), which play a role in insulin secretion and glucose metabolism. This mechanism could make this compound a candidate for further investigation in diabetes management .

Case Studies

  • Hepatitis C Inhibition : A patent described the use of phosphonium salts in inhibiting HCV, demonstrating that modifications in the phosphonium structure could enhance antiviral activity. The study provided data showing significant reductions in viral load in treated cell cultures .
  • GPR40 Agonism : Another study focused on related compounds that activated GPR40, resulting in increased insulin secretion in vitro. This suggests a potential role for this compound in managing type 2 diabetes .

Data Tables

Biological Activity Effect Reference
AntiviralInhibits HCV replication
AntidiabeticActivates GPR40, enhances insulin secretion

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tricyclohexyl[(2-methylphenyl)methyl]phosphanium chloride, and how can reaction efficiency be improved?

  • Methodological Answer : Synthesis typically involves phosphonium salt formation via alkylation of tricyclohexylphosphine with 2-methylbenzyl chloride in anhydrous conditions. Key parameters include solvent choice (e.g., THF for solubility), stoichiometric ratios, and temperature control to minimize side reactions. For example, a stepwise addition of triethylamine (as a base) can neutralize HCl byproducts, improving yield . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography or recrystallization.

Q. How can researchers characterize the structural and thermal stability of this phosphanium salt?

  • Methodological Answer : Use X-ray crystallography for precise structural elucidation (as detailed in supplementary materials of related studies) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. For chemical stability, conduct reactivity tests under varying pH, humidity, and temperature conditions, referencing protocols for analogous phosphonium salts .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture absorption.
  • Decomposition Risks : Avoid strong oxidizers, as hazardous byproducts like hydrogen chloride gas and phosphorus oxides may form .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection. Refer to SDS guidelines for phosphonium salts with similar substituents .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this phosphanium salt?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . Software like Gaussian or ORCA can model electronic interactions between the phosphanium cation and counterions.

Q. What strategies resolve contradictions in spectroscopic data for phosphanium salt derivatives?

  • Methodological Answer :

  • NMR Analysis : Compare 31^{31}P NMR shifts with literature values for analogous structures. For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric species.
  • Crystallographic Validation : Cross-validate spectral data with X-ray structures to resolve discrepancies, as done for tetrachloromonospirocyclotriphosphazenes .

Q. How does the phosphanium salt’s ionic nature influence its reactivity in non-polar solvents?

  • Methodological Answer : The bulky tricyclohexyl groups create a hydrophobic microenvironment, reducing ion-pair dissociation in non-polar solvents. Conduct conductivity measurements to assess ionic strength. Compare reaction rates in solvents like toluene (low polarity) vs. acetonitrile (high polarity) to quantify solvent effects .

Experimental Design and Data Analysis

Q. What reactor designs are optimal for scaling up phosphanium salt synthesis?

  • Methodological Answer : Use continuous-flow reactors for precise temperature and mixing control, minimizing exothermic risks. For batch processes, jacketed glass reactors with overhead stirring are recommended. Reference CRDC subclass RDF2050112 for reaction fundamentals and scalability considerations .

Q. How can researchers analyze decomposition pathways under oxidative conditions?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., HCl, COx_x) .
  • In Situ FTIR : Monitor real-time degradation in controlled oxidative environments.
  • Hazard Assessment : Cross-reference with thermal stability data from TGA/DSC to predict hazardous conditions .

Tables for Key Parameters

Parameter Optimal Conditions Methodology Source
Solvent for SynthesisTHF (anhydrous)
Purification MethodColumn chromatography (silica gel)
Thermal Stability RangeStable up to 150°C (TGA data)
Hazardous DecompositionHCl, COx_x, phosphorus oxides above 200°C

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